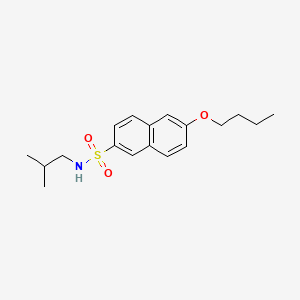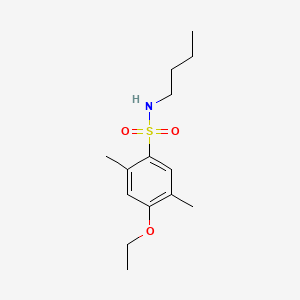
Pyridine-4-BoronicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-4-Boronic Acid is a chemical compound that is widely used in scientific research. It is an organic boronic acid that contains a pyridine ring, which makes it a versatile compound for use in various chemical reactions. This compound has gained a lot of attention in recent years due to its unique properties and applications in various fields of science.
Mechanism of Action
The mechanism of action of Pyridine-4-Boronic Acid is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This property makes it a valuable reagent in various chemical reactions.
Biochemical and Physiological Effects:
Pyridine-4-Boronic Acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. It is also toxic if ingested or inhaled in large quantities.
Advantages and Limitations for Lab Experiments
Pyridine-4-Boronic Acid has several advantages in laboratory experiments. It is a versatile reagent that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also unstable in air and light, which can cause it to degrade over time.
Future Directions
There are several future directions for the use of Pyridine-4-Boronic Acid in scientific research. One potential application is in the development of new pharmaceuticals. It can also be used in the synthesis of new organic compounds for use in various industries. Additionally, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.
Synthesis Methods
Pyridine-4-Boronic Acid can be synthesized using various methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. In this method, the boronic acid is reacted with an aryl halide in the presence of a palladium catalyst and a base. This reaction results in the formation of the desired product.
Scientific Research Applications
Pyridine-4-Boronic Acid has a wide range of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic synthesis.
properties
CAS RN |
1692-25-5 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











